1-[Bis(2-hydroxybutyl)amino]-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[bis(2-hydroxybutyl)amino]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3/c1-4-10(14)7-13(8-11(15)5-2)9-12(16)6-3/h10-12,14-16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIAIMMAHAIVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC(CC)O)CC(CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1,1',1''-NITRILOTRIS-2-BUTANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20742 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871870 | |
| Record name | 1,1',1''-Nitrilotri(butan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2421-02-5 | |
| Record name | 1,1',1''-NITRILOTRIS-2-BUTANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20742 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butanol, 1,1',1''-nitrilotris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1',1''-Nitrilotri(butan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Bis 2 Hydroxybutyl Amino 2 Butanol
Established Synthetic Pathways to Amino Alcohols Relevant to 1-[Bis(2-hydroxybutyl)amino]-2-butanol
The synthesis of amino alcohols, which are crucial structural motifs in many biologically active compounds, can be approached through several reliable methods. rsc.orgnih.govcsic.es These pathways generally involve the formation of carbon-nitrogen and carbon-oxygen bonds in a controlled manner.
Conventional Amine Alkylation Approaches
Amine alkylation is a fundamental class of organic reactions for forming carbon-nitrogen bonds. wikipedia.org This approach involves the reaction of an amine with an alkylating agent, such as an alkyl halide or an epoxide. For the synthesis of a tertiary amine like this compound, a primary amine, 2-amino-1-butanol, could serve as the starting material.
The direct alkylation of amines with alkyl halides can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation and a mixture of products. wikipedia.org A more controlled and highly relevant method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides. growingscience.comrroij.com In this scenario, 2-amino-1-butanol would be reacted with two equivalents of 1,2-epoxybutane (B156178). The reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. This reaction is often regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide. researchgate.netorganic-chemistry.org
Another advanced alkylation strategy is the "hydrogen-borrowing" or "hydrogen autotransfer" catalysis. This method allows alcohols to be used as alkylating agents, producing water as the only byproduct. nih.govnih.gov It involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, which then reacts with the amine to form an imine. The imine is subsequently reduced by the catalyst, which had stored the hydrogen from the initial oxidation step. nih.gov
Table 1: Comparison of Amine Alkylation Approaches
| Alkylation Method | Alkylating Agent | Key Features | Potential Challenges |
|---|---|---|---|
| Direct Alkylation | Alkyl Halides | Fundamental and widely used. wikipedia.org | Poor selectivity, risk of overalkylation, formation of byproducts. wikipedia.org |
| Epoxide Ring-Opening | Epoxides (e.g., 1,2-epoxybutane) | High regioselectivity, direct formation of β-amino alcohols, atom-economical. growingscience.commdpi.com | Requires careful control of stoichiometry to achieve desired substitution. |
| Hydrogen-Borrowing Catalysis | Alcohols | Sustainable (water is the only byproduct), uses readily available alcohols. nih.govnih.gov | Requires specific transition metal catalysts (e.g., Iridium, Ruthenium), may require high temperatures. nih.gov |
Reductive Amination Strategies
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for synthesizing amines. wikipedia.org This reaction converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ. wikipedia.orgpearson.com This one-pot process is highly efficient and widely used in organic synthesis. dtu.dk
To synthesize this compound, one could envision a stepwise approach starting from 2-amino-1-butanol. This primary amine could be reacted with one equivalent of 1-hydroxy-2-butanone in the presence of a reducing agent. The reaction would proceed through the formation of an imine, which is then reduced to yield N-(2-hydroxybutyl)-2-amino-1-butanol. A second reductive amination step with another equivalent of 1-hydroxy-2-butanone would furnish the final tertiary amine product.
Various reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices. For instance, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to not reduce the initial carbonyl compound but are reactive enough to reduce the intermediate imine. organic-chemistry.org
Table 2: Key Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Strong reducing agent, can reduce the starting carbonyl. Often used in a stepwise procedure. organic-chemistry.org |
| Sodium Cyanoborohydride | NaBH₃CN | Milder agent, selective for imines over ketones/aldehydes, effective under weakly acidic conditions. wikipedia.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Very mild and selective, particularly effective for reductive amination of aldehydes and ketones, non-toxic byproducts. wikipedia.org |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Ni) | "Green" chemistry approach, high atom economy, but can sometimes lead to side reactions. wikipedia.org |
Carbonylic Compound Amination Reactions
The amination of carbonyl compounds is a cornerstone of amine synthesis. colab.ws While this category broadly includes reductive amination, it also encompasses other strategies where a carbonyl compound is a precursor to the final amino alcohol. A primary route is the synthesis of α-amino ketones, which can then be reduced to the corresponding vicinal amino alcohols. colab.wsresearchgate.net
One method involves the direct α-amination of a ketone. For example, 1-hydroxy-2-butanone could potentially be aminated at the C1 position, although this is less common for producing β-amino alcohols compared to other methods. A more practical and widely applied strategy, as mentioned previously, is the aminolysis of epoxides, which are themselves often derived from carbonyl compounds or their alkene precursors. growingscience.comresearchgate.net The reaction of an amine with an epoxide is one of the most direct methods for preparing β-amino alcohols. growingscience.comrsc.org The process is typically performed under neutral or catalyzed conditions and offers high regioselectivity. growingscience.comrroij.comrsc.org For the target molecule, the reaction between 2-amino-1-butanol and two molecules of 1,2-epoxybutane represents a highly plausible synthetic route.
Stereoselective Synthesis and Chiral Resolution Techniques
The structure of this compound contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Achieving a specific stereoisomer requires either a stereoselective synthesis that creates the desired configuration or a resolution process that separates a mixture of stereoisomers.
Diastereoselective and Enantioselective Synthesis (e.g., Biocatalytic Methods)
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. diva-portal.org In recent years, biocatalysis has emerged as a powerful tool for this purpose due to the high selectivity of enzymes. rsc.orgnih.govresearchgate.net Chiral amino alcohols are valuable building blocks for pharmaceuticals, and enzymatic methods provide an environmentally benign route to their synthesis. nih.govfrontiersin.org
Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones. acs.orgnih.govmanchester.ac.uk This one-step process uses ammonia (B1221849) as the amine source and can produce chiral amino alcohols with very high enantiomeric excess (>99% ee). nih.gov Similarly, imine reductases (IREDs) can be used for the asymmetric reductive amination of ketones to produce chiral N-substituted amino alcohols with excellent stereoselectivity. nih.gov A dual-enzyme cascade system can even be designed to synthesize bichiral amino alcohols with high chemo- and stereoselectivity. nih.gov These biocatalytic approaches could be adapted to produce specific stereoisomers of this compound or its precursors. For instance, an engineered enzyme could catalyze the reductive amination of 1-hydroxy-2-butanone with 2-amino-1-butanol, controlling the stereochemistry at the newly formed chiral center.
Table 3: Biocatalytic Methods for Chiral Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrates | Key Advantage |
|---|---|---|---|
| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | α-Hydroxy Ketones + Ammonia | High enantioselectivity (>99% ee) for (S)-configured vicinal amino alcohols. acs.orgnih.gov |
| Imine Reductases (IREDs) | Asymmetric Reductive Amination | α-Hydroxymethyl Ketones + Amines | Produces chiral N-substituted 1,2-amino alcohols with excellent ee. nih.gov |
| Lipases/Acylases | Kinetic Resolution | Racemic Amino Alcohols | Separates enantiomers via selective acylation, though theoretical yield is limited to 50%. acs.org |
| Dual-Enzyme Cascades | Difunctionalization | Diketones | Can create multiple chiral centers with high diastereoselectivity (dr ≥ 98:2). nih.gov |
Resolution of Enantiomeric Mixtures (e.g., via Tartaric Acid Salts of Related Compounds)
When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate them. pressbooks.pub The most common method for resolving amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.
Tartaric acid is a classic and effective resolving agent for this purpose. wikipedia.orgrsc.org The reaction of a racemic amino alcohol with, for example, D-(-)-tartaric acid produces a pair of diastereomeric salts: (R-amine)·(D-acid) and (S-amine)·(D-acid). Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. rsc.org This difference allows one of the diastereomeric salts to be crystallized preferentially from the solution. The crystallized salt can then be separated by filtration, and the pure enantiomer of the amine can be recovered by treatment with a base to break the salt. wikipedia.org This method was famously used by Louis Pasteur in his pioneering work on stereochemistry. pressbooks.pubwikipedia.org A patent describes a method for resolving an amino alcohol by forming a salt with D-tartaric acid in the presence of hydrochloric acid, allowing for the isolation of one stereoisomer. google.com
Green Chemistry Approaches in this compound Synthesis
General green strategies for the synthesis of amino alcohols often involve the ring-opening of epoxides. scispace.comrroij.comorganic-chemistry.org These methods aim to replace traditional organic solvents with more environmentally benign alternatives and to proceed under milder, more energy-efficient conditions. ijcmas.com For instance, catalyst-free aminolysis of epoxides in water has been shown to be effective for other β-amino alcohols, offering a greener pathway by eliminating the need for catalysts and volatile organic solvents. organic-chemistry.orgorganic-chemistry.org Enzymatic cascades have also been engineered for the sustainable synthesis of amino alcohols from diols, representing another frontier in green chemical production. rsc.org However, the application of these specific green methodologies to the synthesis of this compound has not been reported in the available scientific literature.
Optimization of Reaction Conditions and Yields
Specific data regarding the optimization of reaction conditions to maximize the yield of this compound is not available in the reviewed scientific literature. The synthesis, presumed to be the reaction between 2-amino-1-butanol and 1,2-epoxybutane, would present several challenges that require careful optimization.
Key parameters that would typically be optimized for such a reaction include:
Stoichiometry: The molar ratio of 2-amino-1-butanol to 1,2-epoxybutane would be critical. An excess of the epoxide could lead to the formation of undesired byproducts, while insufficient epoxide would result in incomplete conversion.
Temperature and Pressure: These conditions would need to be controlled to ensure a reasonable reaction rate while minimizing side reactions or degradation of the product.
Solvent: The choice of solvent can significantly influence the reaction's regioselectivity and rate. organic-chemistry.org While some reactions are performed neat, various polar and non-polar solvents could be screened. researchgate.net
Catalyst: Although some aminolysis reactions of epoxides can proceed without a catalyst, various Lewis acids or other catalysts are often employed to enhance the rate and selectivity. scispace.comorganic-chemistry.org Identifying an optimal catalyst would be a key aspect of process development.
A systematic study, potentially using a Design of Experiments (DoE) approach, would be necessary to explore the interplay of these variables and identify the conditions that provide the highest yield and purity of this compound. Without such dedicated research, information on optimized yields remains speculative.
Chemical Reactivity and Mechanistic Investigations of 1 Bis 2 Hydroxybutyl Amino 2 Butanol
Role of Hydroxyl and Amine Functional Groups in Chemical Transformations
The reactivity of 1-[Bis(2-hydroxybutyl)amino]-2-butanol is a composite of the individual reactivities of its alcohol and amine functionalities. The three hydroxyl groups can undergo reactions typical of alcohols. These include esterification with carboxylic acids or their derivatives, and etherification. The specific hydroxyl group on the 2-butanol (B46777) portion of the molecule is a secondary alcohol, while the two on the N-substituted butyl chains are also secondary, which can influence their relative reaction rates compared to primary alcohols due to steric factors.
The tertiary amine group, with its lone pair of electrons, imparts basic and nucleophilic character to the molecule. As a base, it can react with acids to form ammonium (B1175870) salts. Its nucleophilic nature allows it to participate in reactions with electrophiles. For instance, it can be alkylated by reacting with alkyl halides to form quaternary ammonium salts. youtube.com The tertiary nature of the amine prevents it from undergoing reactions like acylation in the same manner as primary or secondary amines. However, it can be oxidized to form an N-oxide. youtube.com The interplay between the hydroxyl and amine groups can also lead to more complex reactions, potentially involving intramolecular catalysis or protection/deprotection schemes in a synthetic context.
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The structure of this compound, with its three hydroxyl groups and a nitrogen atom, is highly conducive to the formation of hydrogen bonds. These non-covalent interactions play a crucial role in determining the physical properties and conformational preferences of the molecule.
Intermolecular Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors (via the H atom) and acceptors (via the O atom's lone pairs). This allows for the formation of an extensive network of intermolecular hydrogen bonds between molecules of this compound, as well as with other protic molecules like water. This extensive hydrogen bonding is expected to result in a relatively high boiling point and viscosity, and good solubility in polar solvents. Studies on other amino acids in aqueous solutions have demonstrated the formation of hydrogen bonds between the amino acid molecules and with the surrounding solvent molecules. researchgate.net
Intramolecular Hydrogen Bonding: The flexible butyl chains allow the hydroxyl groups to come into proximity with the nitrogen atom or other hydroxyl groups within the same molecule. This can lead to the formation of intramolecular hydrogen bonds, specifically of the O-H···N or O-H···O type. Such interactions can stabilize specific conformations of the molecule. Research on simpler linear amino alcohols has shown that the strength of intramolecular hydrogen bonds is dependent on the length of the carbon chain separating the functional groups, with the formation of five, six, or seven-membered rings being particularly significant. ustc.edu.cn In this compound, the formation of such intramolecular hydrogen-bonded rings could influence its chemical reactivity and its ability to bind to other molecules. Theoretical studies on compounds like 2-aminoethanol and 3-aminopropanol have shown they are stabilized by O-H···N intramolecular hydrogen bonds. nih.gov
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are influenced by its structural and electronic properties. The presence of multiple reactive sites means that reaction conditions can be tuned to favor one transformation over another.
Kinetics: The rate of reactions involving the hydroxyl groups, such as esterification, will depend on factors like steric hindrance around the specific -OH group, the concentration of reactants, and the presence of catalysts. Similarly, the kinetics of reactions at the amine center will be affected by its steric accessibility and the electrophilicity of the reacting partner. For reactions in solution, the solvent can play a significant role; for example, the rate of reaction between amines and carbon dioxide has been shown to be much faster in water than in alcohols like methanol (B129727) or ethanol. frontiersin.org
Below is a table of representative thermodynamic data for a related, simpler amino alcohol, 2-amino-1-butanol. This data provides an indication of the scale of thermodynamic values for this class of compounds.
| Thermodynamic Property | Value | Compound |
|---|---|---|
| Molecular Weight | 89.14 g/mol | 2-Amino-1-butanol |
| Normal Boiling Point | 176-178 °C | 2-Amino-1-butanol |
| Melting Point | -2 °C | 2-Amino-1-butanol |
| Density | 0.943 g/mL at 25 °C | 2-Amino-1-butanol |
Note: Data for 2-Amino-1-butanol is provided for illustrative purposes due to the lack of specific data for this compound. sigmaaldrich.com
Acid-Base Properties and Protonation Equilibria
The tertiary amine group in this compound confers basic properties to the molecule. In aqueous solution, it can accept a proton to form a positively charged ammonium ion. The position of this equilibrium is described by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid.
While the specific pKa of this compound has not been reported, it can be estimated by comparison with structurally similar compounds. Tertiary amines generally have pKa values in the range of 9-11. The presence of nearby hydroxyl groups can influence the basicity of the amine through inductive effects and hydrogen bonding. For example, the acidity constant of the protonated form of Bis-Tris, a compound with a tertiary amine and multiple hydroxyl groups, has been studied. nih.gov The protonation state of the molecule is crucial as it affects its solubility, reactivity, and biological interactions. cambridge.org
The hydroxyl groups are very weakly acidic and would only be deprotonated under strongly basic conditions. The protonation equilibria can be represented as follows:
R-N(C₄H₈OH)₂ + H₂O ⇌ R-N⁺H(C₄H₈OH)₂ + OH⁻
The table below shows typical pKa values for the functional groups present in amino alcohols.
| Functional Group | Typical pKa Range |
|---|---|
| Protonated Tertiary Amine (R₃N⁺H) | 9.0 - 11.0 |
| Alcohol (ROH) | 16.0 - 18.0 |
Chelation Chemistry and Metal Complexation Studies
The presence of multiple donor atoms (the nitrogen of the amine group and the oxygens of the hydroxyl groups) in a flexible structure makes this compound a potential chelating agent. A chelating agent can bind to a single metal ion through multiple coordination sites, forming a stable, ring-like structure known as a chelate. The ability of amines and hydroxyl groups to coordinate with metal ions is well-established. dow.commdpi.com
The stability of the metal complexes formed depends on various factors, including the nature of the metal ion, the pH of the solution, and the number and type of donor atoms in the ligand. The formation of five- or six-membered chelate rings is generally favored. This compound can potentially act as a tridentate or tetradentate ligand, coordinating to a metal ion through the nitrogen and one or more of the hydroxyl oxygen atoms.
Detailed studies on the metal complexation of the structurally similar buffer compound Bis-Tris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol) have been conducted. nih.gov These studies provide insight into the potential chelating behavior of this compound. The stability constants (log K) for the formation of 1:1 complexes between Bis-Tris and various divalent metal ions have been determined, as shown in the table below.
| Metal Ion (M²⁺) | log K for M(Bis-Tris)²⁺ |
|---|---|
| Mg²⁺ | 0.34 |
| Ca²⁺ | 2.25 |
| Sr²⁺ | 1.44 |
| Ba²⁺ | 0.85 |
| Mn²⁺ | 0.70 |
| Cu²⁺ | 5.27 |
| Zn²⁺ | 2.38 |
Data from a study on Bis-Tris, a structurally similar compound, at 25 °C and an ionic strength of 1.0 M (KNO₃). nih.gov
The data shows that Bis-Tris forms complexes with a range of metal ions, with the stability generally following the Irving-Williams series for the transition metals (Mn²⁺ < Cu²⁺ > Zn²⁺). The unexpectedly high stability of the Ca²⁺ complex is also noteworthy. nih.gov It is plausible that this compound would exhibit similar chelating properties, forming stable complexes with various metal ions. The participation of the hydroxyl groups in coordination is evident from these studies. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 1 Bis 2 Hydroxybutyl Amino 2 Butanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 1-[Bis(2-hydroxybutyl)amino]-2-butanol, ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be complex due to the presence of multiple, similar chemical environments and stereocenters, which can lead to diastereotopic protons. The spectrum would exhibit signals corresponding to the different types of protons in the molecule. Protons on carbons bearing hydroxyl groups (CH-OH) would appear in the downfield region, typically around 3.5-4.0 ppm. The protons adjacent to the nitrogen atom (CH₂-N) would also be deshielded and resonate in a similar region. The methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl chains would appear more upfield, generally between 0.9 and 1.7 ppm. The hydroxyl protons (-OH) themselves would appear as broad singlets, and their chemical shift would be highly dependent on solvent, concentration, and temperature. Deuterium exchange with D₂O would confirm the identity of these -OH signals by causing their disappearance from the spectrum. Spin-spin coupling would provide connectivity information, with complex multiplet patterns expected for the methylene and methine protons due to coupling with neighboring non-equivalent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Carbons bonded to oxygen (C-OH) and nitrogen (C-N) would be the most downfield, typically resonating in the 50-80 ppm range. The aliphatic carbons of the butyl chains would appear at higher field strengths (upfield), generally between 10-40 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.
Due to the absence of phosphorus, ³¹P NMR is not applicable for the direct analysis of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 0.9 - 1.1 | Triplet |
| -CH₂- (in butyl chain) | 1.2 - 1.7 | Multiplet |
| -CH₂-N | 2.5 - 3.5 | Multiplet |
| -CH-OH | 3.5 - 4.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 10 - 15 |
| -CH₂- (in butyl chain) | 20 - 40 |
| -CH₂-N | 50 - 65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HPLC-ESI-MS/MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₂H₂₉NO₃, giving it a molecular weight of approximately 235.37 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 235 would likely be of low intensity or absent altogether, as is common for alcohols and amines which tend to fragment readily. A key fragmentation pathway for this molecule would be α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the formation of stable, resonance-stabilized ions. For instance, cleavage of a hydroxybutyl group would lead to characteristic fragment ions. Another common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 217 ([M-18]⁺).
Soft ionization techniques like Electrospray Ionization (ESI), often coupled with High-Performance Liquid Chromatography (HPLC-ESI-MS), would be more suitable for observing the protonated molecule [M+H]⁺ at m/z 236. Tandem mass spectrometry (MS/MS) on this precursor ion would induce fragmentation, providing detailed structural information. The fragmentation pattern would be characterized by the sequential loss of water and cleavage of the C-N and C-C bonds of the butyl chains.
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 236 | [M+H]⁺ | Protonated Molecule (ESI) |
| 218 | [M+H - H₂O]⁺ | Loss of water (ESI) |
| 235 | [M]⁺ | Molecular Ion (EI) |
| 217 | [M - H₂O]⁺ | Loss of water (EI) |
| Various | R-CH=N⁺(R')₂ | α-cleavage at the nitrogen atom |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the alcohol groups, broadened by hydrogen bonding. nih.govorgchemboulder.com The C-H stretching vibrations of the aliphatic chains would appear as sharp peaks between 3000 and 2850 cm⁻¹. mdpi.com The C-N stretching vibration of the tertiary amine would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹, although it may be weak and difficult to assign definitively. orgchemboulder.com The C-O stretching vibrations of the alcohol groups would give rise to strong bands in the 1150-1050 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the butyl chains would produce strong signals. Raman spectroscopy can be particularly useful for studying the molecule's conformation and intermolecular interactions in different states.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1150 - 1050 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Furthermore, the crystal structure would reveal the intricate network of intermolecular interactions, particularly the hydrogen bonds formed between the hydroxyl groups of neighboring molecules. This information is crucial for understanding the compound's physical properties, such as its melting point and solubility. While no crystal structure for this specific compound is publicly available, studies on similar chiral amino alcohols have revealed complex hydrogen-bonding networks that dictate their crystal packing. nih.govalfa-chemistry.com
Advanced Chromatographic Separations (e.g., HPLC, GC, TLC) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Due to its polarity and low volatility, HPLC is a well-suited technique for the analysis of this compound. Reversed-phase (RP) chromatography using a C18 or C8 column with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common approach. However, given the high polarity of the analyte, retention on standard RP columns might be poor. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents could provide better separation. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or by mass spectrometry.
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high boiling point and the presence of polar hydroxyl and amine groups, which can lead to peak tailing and poor chromatographic performance. bre.comvt.edu Therefore, derivatization is typically required to increase volatility and reduce polarity. Silylation, which converts the -OH groups to -OSi(CH₃)₃ groups, is a common derivatization strategy for alcohols and amines prior to GC analysis. researchgate.net
Thin-Layer Chromatography (TLC): TLC offers a simple and rapid method for the qualitative analysis of this compound. amrita.edu A polar stationary phase like silica (B1680970) gel would be used with a mobile phase consisting of a mixture of polar and non-polar solvents. iitg.ac.in Since the compound is not UV-active, visualization would require staining with a reagent such as ninhydrin (B49086) (which reacts with primary/secondary amines but not tertiary amines) or a more general stain like potassium permanganate (B83412) or iodine vapor. reachdevices.com
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful approach for the comprehensive characterization of complex molecules like this compound, especially in complex matrices. actascientific.comajpaonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS combines the high separation efficiency of GC with the sensitive and selective detection of MS. gcms.cz This technique would allow for the separation of the derivatized analyte from by-products and impurities, while the mass spectrum of the eluting peak would confirm its identity and provide structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound. mtc-usa.comox.ac.uk It allows for the direct analysis of the polar, non-volatile molecule without the need for derivatization. thermofisher.com Coupling HPLC with ESI-MS would provide retention time data, accurate mass measurement, and fragmentation patterns (via MS/MS), enabling confident identification and quantification. nih.govfujifilm.com This technique is particularly valuable for analyzing the compound in biological or environmental samples. Other hyphenated techniques like LC-NMR could also be employed for unequivocal structure determination of unknown impurities or related substances.
Computational Chemistry and Molecular Modeling Studies of 1 Bis 2 Hydroxybutyl Amino 2 Butanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and electronic properties of compounds like 1-[Bis(2-hydroxybutyl)amino]-2-butanol.
DFT calculations can be used to determine the optimized geometry of the molecule, corresponding to the lowest energy conformation. For a flexible molecule with several rotatable bonds, identifying the global minimum energy structure is crucial. Studies on similar amino alcohols, such as triethanolamine and diethanolamine, have successfully employed DFT methods, like B3LYP with a 6-311++G(d,p) basis set, to calculate vibrational frequencies and structural parameters. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
Furthermore, DFT is utilized to compute various electronic properties that govern the reactivity and intermolecular interactions of this compound. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.
By simulating the molecule's motion over time, MD can reveal the different conformations that the molecule can adopt and the relative energies of these conformations. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. The presence of multiple hydroxyl groups and a tertiary amine allows for a variety of intramolecular and intermolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation. Studies on other amino alcohols have shown that these molecules can exist in various folded or extended conformations, with the stability of each being governed by a delicate balance of non-covalent and steric interactions. frontiersin.org
MD simulations can also provide detailed information about the intermolecular interactions between this compound and its environment. For instance, in an aqueous solution, MD can be used to study the hydrogen bonding network between the amino alcohol and water molecules. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a water molecule at a certain distance from the functional groups of the amino alcohol. This information is crucial for understanding the solvation process and the solubility of the compound.
Table 2: Illustrative Intermolecular Interaction Data from MD Simulations
| Interaction Type | Functional Group | Average Number of Hydrogen Bonds |
| Solute-Solvent | Hydroxyl Groups | 3-4 per group |
| Solute-Solvent | Tertiary Amine | 1-2 |
| Solute-Solute | Hydroxyl-Hydroxyl | Dependent on concentration |
Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the activity of new compounds based on their structural features. wikipedia.orgfiveable.me For this compound, a QSAR study would involve calculating a set of molecular descriptors that encode its structural and physicochemical properties.
Molecular descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. Examples of relevant descriptors for this compound would include its molecular weight, number of hydrogen bond donors and acceptors, logP (a measure of lipophilicity), and various shape and electronic parameters. These descriptors can be calculated using specialized software from the molecule's 2D or 3D structure.
Once a set of descriptors is calculated for a series of related compounds with known biological activities, a mathematical model can be developed to correlate the descriptors with the activity. This model can then be used to predict the activity of new compounds, such as this compound. QSAR models can aid in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. jocpr.com
Table 3: Key Molecular Descriptors for QSAR Analysis
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |
| Topological | Wiener Index | Describes molecular branching. |
| Geometrical | Molecular Surface Area | Influences interactions with other molecules. |
| Electronic | Partial Charges | Determines electrostatic interactions. |
| Physicochemical | LogP | Predicts solubility and membrane permeability. |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline structures. scirp.orguctm.edu By partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates, the Hirshfeld surface provides a unique representation of the molecule's shape and its interactions with its neighbors.
For a crystalline form of this compound, Hirshfeld surface analysis would be instrumental in understanding the packing of the molecules in the crystal lattice and the nature of the intermolecular forces that hold the crystal together. The surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other strong interactions. biointerfaceresearch.com
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Description |
| H...H | 40-50% | Van der Waals interactions between hydrogen atoms. |
| O...H/H...O | 30-40% | Hydrogen bonding involving hydroxyl groups. |
| N...H/H...N | 5-10% | Hydrogen bonding involving the amine group. |
| C...H/H...C | 5-10% | Weaker C-H...π or van der Waals interactions. |
Note: The percentages are estimations based on Hirshfeld analyses of similar organic molecules with multiple hydrogen bond donors and acceptors.
Computational Studies of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to study a variety of reactions, such as its synthesis, degradation, or its role as a catalyst.
By calculating the potential energy surface (PES) for a given reaction, computational methods can identify the transition states and intermediates involved in the reaction pathway. The activation energies and reaction enthalpies can be calculated, providing insights into the kinetics and thermodynamics of the reaction. For example, a computational study could investigate the mechanism of the reaction between an epoxide and an amine to form an amino alcohol, which is a common synthetic route for such compounds. organic-chemistry.org
Furthermore, computational studies can be used to investigate the degradation pathways of this compound under various conditions. This is particularly relevant in applications where the compound may be exposed to high temperatures or reactive environments. Understanding the degradation mechanism can help in designing strategies to improve the stability of the compound.
Applications of 1 Bis 2 Hydroxybutyl Amino 2 Butanol in Advanced Chemical Synthesis and Materials Science
Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a well-established class of compounds that serve as valuable ligands and auxiliaries in asymmetric synthesis. chemicalbook.comnih.gov Their utility stems from their ability to coordinate with metal centers through both the nitrogen and oxygen atoms, forming stable five-membered chelate rings. This coordination creates a rigid and well-defined chiral environment around the metal, which can effectively control the stereochemical outcome of a reaction. asianpubs.orgfrontiersin.org
The structure of 1-[Bis(2-hydroxybutyl)amino]-2-butanol contains multiple stereocenters and the requisite amino alcohol functionality, making it a viable candidate for these applications. When used as a chiral ligand, it can coordinate with a metal catalyst to facilitate a variety of enantioselective transformations, such as the addition of organozinc reagents to aldehydes or asymmetric hydrogenations. asianpubs.org The multiple hydroxyl groups could offer additional coordination points or be functionalized to fine-tune the steric and electronic properties of the ligand.
As a chiral auxiliary, the compound could be temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary would then direct the stereoselective course of a subsequent reaction. After the desired chiral center is created, the auxiliary can be cleaved and recovered. While the structural features of this compound are well-suited for these roles, specific research detailing its application and efficacy as a chiral auxiliary or ligand in specific asymmetric reactions is not extensively documented in publicly available literature.
Table 1: Potential Roles in Asymmetric Synthesis
| Application | Function of this compound | Key Structural Features |
|---|---|---|
| Chiral Ligand | Forms a complex with a metal catalyst to create a chiral environment, inducing enantioselectivity in reactions like alkylations or reductions. | Amino alcohol moiety for chelation, multiple chiral centers. |
Use in Polymer Chemistry and Material Science (e.g., Stabilizers for Copolymers, Bonding Agents)
Amino alcohols are known to be useful in polymer chemistry and materials science. Their bifunctional nature (amine and alcohol groups) allows them to act as monomers for synthesizing polyurethanes and polyamides, or as cross-linking agents to improve the mechanical and thermal properties of polymers.
Furthermore, compounds containing sterically hindered amine functionalities can act as primary antioxidants or light stabilizers. specialchem.com They function by scavenging free radicals, thereby preventing the oxidative degradation of the polymer backbone. The hydroxyl groups present in this compound can form hydrogen bonds, which can enhance intermolecular adhesion and improve the compound's function as a bonding agent or surface modifier. frontiersin.org These groups can promote adhesion between organic polymers and inorganic substrates.
While the class of amino alcohols is used in these applications, specific studies detailing the use of this compound as a stabilizer for copolymers or as a specialized bonding agent are not prominent in the available scientific literature. Its efficacy would depend on factors like its molecular weight, steric hindrance around the amine group, and thermal stability.
Table 2: Potential Applications in Polymer and Materials Science
| Application Area | Potential Role of the Compound | Relevant Functional Groups |
|---|---|---|
| Polymer Stabilization | Acts as a radical scavenger to prevent polymer degradation during processing and long-term aging. | Tertiary amine |
| Bonding Agent | Improves adhesion between different material layers or between a polymer and a substrate. | Hydroxyl groups (for hydrogen bonding) |
Intermediates in the Synthesis of Complex Organic Molecules (e.g., Active Pharmaceutical Ingredients and X-ray Contrast Agents)
One of the most significant applications for polyhydroxylated amino alcohols is their use as key intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. matrix-fine-chemicals.com The presence of multiple, distinct functional groups allows for sequential, regioselective modifications, building up molecular complexity.
This class of compounds is particularly crucial in the synthesis of non-ionic X-ray contrast agents. These diagnostic agents are complex, poly-iodinated aromatic compounds with multiple hydrophilic side chains to ensure high water solubility and low osmolality, which are essential for biological tolerance. guerbet.comguerbet.com For instance, the widely used contrast agent Iobitridol features N,N'-bis(2,3-dihydroxypropyl) side chains attached to a central iodinated benzene (B151609) ring. nih.gov The synthesis of such molecules relies on hydrophilic building blocks. While this compound is not a direct precursor to Iobitridol, its structure is analogous to the types of amino alcohol intermediates used to construct these complex, highly functionalized side chains that impart the necessary pharmacological properties. google.com
Amino alcohol structures are also prevalent scaffolds in a wide range of active pharmaceutical ingredients (APIs), contributing to their biological activity and pharmacokinetic properties. nih.gov The precursor for the title compound, 2-amino-1-butanol, is itself a key intermediate for the antitubercular drug Ethambutol. google.comgoogle.com By extension, more complex derivatives like this compound serve as valuable synthons for creating libraries of potential drug candidates.
Table 3: Role as a Synthetic Intermediate
| Target Molecule Class | Function of the Intermediate | Example of a Related Product |
|---|---|---|
| X-ray Contrast Agents | Provides hydrophilic side chains to ensure water solubility and low osmolality. | Iobitridol nih.gov |
Applications in Supramolecular Chemistry and Molecular Recognition (e.g., Crown Ether Synthesis and Ammonium (B1175870) Ion Binding)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry, a central aspect of this field, relies on designing host molecules with specific cavities that can recognize and bind guest ions or molecules.
The structure of this compound, with its flexible backbone and multiple nitrogen and oxygen donor atoms, makes it a suitable precursor for the synthesis of azacrown ethers. nih.gov These macrocyclic compounds are known for their ability to selectively bind cations. The nitrogen atom within the ring adds a pH-switchable binding capability. By reacting this amino alcohol with a suitable di-electrophile (like a diol ditosylate) under high-dilution conditions, it is possible to construct a macrocyclic host.
The arrangement of oxygen and nitrogen atoms in such a resulting azacrown ether would create a polar cavity capable of binding guest species through hydrogen bonding and ion-dipole interactions. Specifically, the combination of a tertiary amine and nearby hydroxyl groups is well-suited for the recognition and binding of ammonium ions (NH₄⁺), a common target in supramolecular sensing. researchgate.net However, specific research focused on the synthesis of crown ethers from this compound or its use in molecular recognition systems is not widely reported.
Table 4: Potential in Supramolecular Chemistry
| Concept | Potential Application of the Compound | Mechanism |
|---|---|---|
| Crown Ether Synthesis | Serves as a key building block for constructing azacrown ethers. | Cyclization reaction with a suitable linking molecule. |
| Molecular Recognition | Acts as a host or part of a host system for binding guest ions. | Coordination and hydrogen bonding via N and O atoms. |
Surface Chemistry and Adsorption Phenomena (e.g., Mineral Flotation)
The principles of surface chemistry govern the interactions between molecules and surfaces, with important industrial applications such as mineral flotation. researchgate.net Flotation is a process used to separate valuable minerals from gangue by rendering the mineral surface hydrophobic with collector molecules, allowing it to attach to air bubbles and float.
Amine-containing compounds are widely used as cationic collectors, particularly for the flotation of silica (B1680970) and silicates, which have negatively charged surfaces at neutral or alkaline pH. The amine group in this compound can be protonated in an aqueous solution to form a cationic species. This cation can then adsorb onto the negatively charged mineral surface through electrostatic attraction.
Table 5: Potential Applications in Surface Chemistry
| Application | Function of the Compound | Interaction Mechanism |
|---|---|---|
| Mineral Flotation | Acts as a cationic collector for negatively charged minerals. | Electrostatic adsorption of the protonated amine group onto the mineral surface. |
Environmental Transformation and Degradation Pathways of 1 Bis 2 Hydroxybutyl Amino 2 Butanol
Identification of Degradation Products
Table 1: Potential Degradation Products of 1-[Bis(2-hydroxybutyl)amino]-2-butanol
| Potential Degradation Product Category | General Formation Pathway | Potential Examples (Hypothetical) |
| Smaller Amines and Alcohols | Cleavage of C-N or C-C bonds | 2-Butanol (B46777), 2-hydroxybutylamine, di(2-hydroxybutyl)amine |
| Aldehydes and Carboxylic Acids | Oxidation of hydroxyl groups | Butan-2-one, 2-hydroxybutanoic acid |
| Ammonia (B1221849) | Complete degradation of the amino group | NH₃ |
| Larger, more complex molecules | Polymerization or recombination of radicals | Oligomeric species |
The actual distribution of degradation products would depend on the specific conditions such as temperature, oxygen concentration, and the presence of other chemicals in the process stream. researchgate.net Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be required for the definitive identification and quantification of these products. core.ac.uk
Photodegradation Studies
There are no specific photodegradation studies available for this compound. However, the photodegradation of other alkanolamines has been investigated. The primary mechanism for the photodegradation of amines in aqueous solutions under sunlight is often indirect, involving the generation of hydroxyl radicals (•OH) from other substances present in the water, such as nitrates and humic substances. nih.gov
These highly reactive hydroxyl radicals can then attack the amine molecule, leading to its degradation. For this compound, the attack could occur at various sites, including the C-H bonds adjacent to the nitrogen atom or the hydroxyl groups. This would likely lead to a cascade of oxidation reactions, resulting in the formation of smaller, more oxidized molecules. nih.gov
Direct photolysis, where the molecule itself absorbs ultraviolet (UV) radiation and breaks down, is also a possibility, although it is generally a less significant pathway for alkanolamines in the environment. The UV photolysis of tertiary amines in the presence of CO2 has been shown to lead to the formation of formic acid and α-amino acids through complex radical ion pair intermediates. acs.org
Biodegradation Studies
Specific biodegradation studies for this compound are not found in the reviewed literature. However, general trends for the biodegradation of alkanolamines have been established. Tertiary alkanolamines are generally less biodegradable than primary and secondary alkanolamines. researchgate.net The branched structure of this compound, with its multiple hydroxybutyl groups, is likely to further hinder microbial degradation.
The biodegradation of branched-chain amino acids and alcohols has been studied, and it often involves more complex enzymatic pathways than for their straight-chain counterparts. researchgate.netmdpi.comfrontiersin.org Microorganisms would likely need to possess specific enzymes to break down the complex structure of this compound. The initial steps might involve the oxidation of the alcohol groups or the cleavage of the C-N bonds. Complete mineralization to CO2, water, and inorganic nitrogen would likely be a slow process.
Environmental Fate of Amino Alcohol Degradation Products
The environmental fate of the degradation products of this compound will depend on their individual chemical and physical properties.
Smaller, more volatile compounds , such as lower molecular weight aldehydes and alcohols, may partition into the atmosphere.
More polar and water-soluble compounds , such as smaller amines, carboxylic acids, and ammonia, will predominantly remain in the aqueous phase. nih.gov
Persistence and Further Degradation: The biodegradability of the degradation products will vary. Simple organic acids and ammonia are readily biodegradable. However, some of the more complex, intermediate degradation products may be more persistent in the environment. ieaghg.org
The aquatic toxicity of the degradation products is also a key consideration. While the parent alkanolamines generally exhibit low to moderate toxicity to aquatic organisms, some degradation products could be more harmful. nih.govnih.gov Therefore, a thorough understanding of the degradation pathways and the resulting products is crucial for a complete environmental risk assessment.
Future Research Directions and Emerging Trends for 1 Bis 2 Hydroxybutyl Amino 2 Butanol
Development of Novel Synthetic Routes
Currently, there are no established or optimized synthetic routes specifically for 1-[Bis(2-hydroxybutyl)amino]-2-butanol in published literature. Future research would need to commence with the fundamental development of efficient and scalable synthesis methods. Initial investigations might explore classical methods for the synthesis of amino alcohols, potentially through the alkylation of 2-amino-1-butanol with a suitable four-carbon epoxide, such as 1,2-epoxybutane (B156178). Key challenges will include controlling the regioselectivity of the epoxide ring-opening and preventing over-alkylation to achieve a good yield of the desired tertiary amine.
Alternative approaches could involve the reductive amination of appropriate keto-alcohols or the multi-step synthesis from more readily available starting materials. Each potential route would require extensive optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, to establish a reliable and economically viable method for producing this compound.
Exploration of New Catalytic Applications
The potential of this compound as a ligand or catalyst in chemical reactions is entirely unexplored. The presence of multiple hydroxyl groups and a tertiary amine nitrogen atom suggests it could act as a multidentate ligand for various metal centers. Future research could investigate the coordination chemistry of this compound with transition metals to form novel catalysts.
These potential catalysts could then be screened for activity in a range of organic transformations, such as asymmetric synthesis, where chiral ligands are crucial for controlling stereochemistry. Given the structural similarities to other known amino alcohol catalysts, it could be hypothesized to be effective in reactions like aldol (B89426) additions, Michael additions, or the reduction of ketones. However, empirical studies are necessary to validate any catalytic potential.
Advanced Computational Modeling for Predictive Research
In the absence of experimental data, advanced computational modeling presents a powerful tool for predictive research into the properties and potential applications of this compound. Future computational studies could focus on several key areas:
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule.
Quantum Chemical Calculations: Predicting its electronic properties, such as HOMO-LUMO energy gaps, which can provide insights into its reactivity.
Molecular Docking: If a biological application is considered, docking studies could predict its binding affinity to specific enzymes or receptors.
Reaction Modeling: Simulating potential synthetic routes or catalytic cycles to predict feasibility and identify potential intermediates.
These computational approaches can guide future experimental work by identifying the most promising avenues for synthesis and application, thereby saving significant time and resources.
Integration with Green Chemistry Principles
As with any new chemical entity, future research on this compound should be guided by the principles of green chemistry. This would involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Investigating the possibility of synthesizing the compound from bio-based sources.
Catalytic versus Stoichiometric Reagents: Focusing on the development of catalytic applications to minimize waste.
Biodegradability: Assessing the environmental fate and potential biodegradability of the compound.
By integrating these principles from the outset, the development of this compound can be aligned with modern standards of sustainable chemical manufacturing.
Design of Next-Generation Derivatives for Specific Research Endeavors
Once the fundamental chemistry of this compound is established, the design of next-generation derivatives could be pursued for specific research endeavors. By modifying the core structure, its properties could be tailored for particular applications. For example:
Introduction of Bulky Substituents: To create more sterically hindered ligands for highly selective asymmetric catalysis.
Functionalization of the Hydroxyl Groups: To attach the molecule to solid supports for the development of heterogeneous catalysts.
Synthesis of Quaternary Ammonium (B1175870) Salts: To investigate its potential as a phase-transfer catalyst or an ionic liquid.
The design and synthesis of such derivatives would open up new possibilities for the application of this currently uncharacterized molecule in a wide range of chemical and materials science research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
